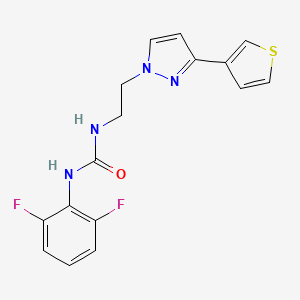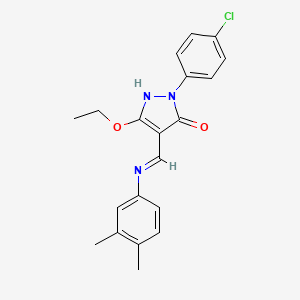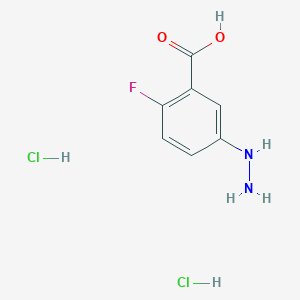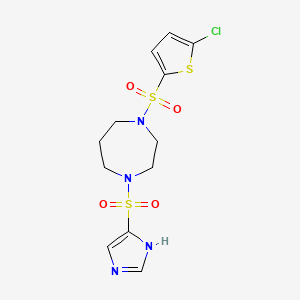
3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It likely contains an azetidin-2-one ring, which is a four-membered cyclic amine . This type of structure has been found in life-saving antibiotics such as penicillin and cephalosporin .
Synthesis Analysis
The synthesis of similar compounds often involves the use of β-lactams as versatile building blocks . For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is then followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The inherent rigidity of spirocyclic compounds, which are characterized by having two rings sharing the same atom, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .科学的研究の応用
Synthesis of Heterocyclic Amino Acid Derivatives
This compound is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as pharmacophores in pharmaceutical development .
Pharmaceutical Development
The azetidine and oxetane rings present in this compound serve as important pharmacophores for the development of pharmaceuticals. They are known for exhibiting a variety of biological activities which can be harnessed in drug design .
Antimicrobial Applications
The compound has shown promise in antimicrobial applications. Synthetic conjugates derived from it have been compared to reference drugs like amoxicillin for antibacterial efficacy, and against strains like T. harzianum and A. niger for antifungal activity .
Protein Degrader Optimization
Incorporating rigidity into the linker region of bifunctional protein degraders, which include derivatives of this compound, may impact the 3D orientation of the degrader. This, in turn, affects ternary complex formation as well as the optimization of drug-like properties .
Chemical Synthesis and Diversification
The compound is used in chemical synthesis routes for preparing novel heterocyclic compounds. The diversification of these compounds is achieved through reactions like the Suzuki–Miyaura cross-coupling, which is pivotal for creating a variety of functionalized molecules .
NMR Spectroscopy and HRMS Investigations
The structures of novel heterocyclic compounds derived from this chemical are confirmed via advanced techniques such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS) investigations. These methods are crucial for validating the synthesis of new pharmaceutical agents .
Research in Heterocyclic Chemistry
Lastly, this compound plays a role in the broader field of heterocyclic chemistry. It is involved in the study of four-membered saturated heterocycles containing nitrogen or oxygen atoms, which are fundamental structures in many natural and synthetic products .
作用機序
Mode of Action
It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given the compound’s structure and synthesis process, it is likely that it may interact with pathways involving azetidine and oxetane rings . These heterocyclic structures are known to exhibit a variety of biological activities , suggesting that the compound could have multiple effects on different biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit a number of biological activities . This suggests that “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” could potentially have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
3-[[1-(2-phenylmethoxyacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(10-22-9-12-4-2-1-3-5-12)17-6-13(7-17)8-18-15(20)11-23-16(18)21/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXNXEDNKWVVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COCC2=CC=CC=C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862459.png)


![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2862463.png)
![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)



![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)

![4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2862478.png)
![2-Pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2862479.png)
